3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Acylation: The piperidine derivative is then acylated with 2-phenoxyacetyl chloride under basic conditions to form the intermediate compound.
Quinazolinone Formation: The intermediate is further reacted with a quinazolinone precursor under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer therapy.
Piperidine Derivatives: Compounds with similar piperidine structures used in various therapeutic applications.
Uniqueness
3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the quinazolinone and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-18-6-2-1-3-7-18)24-12-10-17(11-13-24)14-25-16-23-20-9-5-4-8-19(20)22(25)27/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDUVHLXNHSMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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